molecular formula C4H3F3N2O B010257 3-(Trifluoromethyl)isoxazol-5-amine CAS No. 108655-63-6

3-(Trifluoromethyl)isoxazol-5-amine

Cat. No. B010257
M. Wt: 152.07 g/mol
InChI Key: PAYOWUGPXPPRPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-aminoisoxazoles, including derivatives similar to 3-(Trifluoromethyl)isoxazol-5-amine, involves novel methodologies such as the addition-elimination of amines on 3-bromoisoxazolines to afford 3-aminoisoxazolines, which upon oxidation provide 3-aminoisoxazoles in consistently high yields (Girardin et al., 2009). An anionically activated trifluoromethyl group has also been utilized as a novel synthon for isoxazoles, highlighting innovative synthetic routes for such compounds (Strekowski et al., 1995).

Molecular Structure Analysis

The structural analysis of related compounds shows stereoisomerism and proton tautomerism, with compounds found in the amine tautomeric form in both solid and liquid phases. This reveals insights into the molecular structure of 3-(Trifluoromethyl)isoxazol-5-amine derivatives and the impact of trifluoromethyl groups on molecular conformation (Pyrih et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 3-(Trifluoromethyl)isoxazol-5-amine derivatives, such as the diastereoselective additive trifluoromethylation and halogenation of isoxazole triflones, demonstrate the compound's versatility. These reactions synthesize highly functionalized isoxazoline derivatives, indicating the reactivity of the trifluoromethyl group in these contexts (Kawai et al., 2014).

Physical Properties Analysis

The physical properties of 3-(Trifluoromethyl)isoxazol-5-amine and related compounds, including solid- and gas-phase structures, spectroscopic, and thermal properties, have been characterized to understand their stability and reactivity. This analysis is crucial for potential applications and handling of these compounds (Nielsen et al., 2017).

Chemical Properties Analysis

The chemical properties, such as the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, highlight the compound's reactivity and potential for generating various derivatives. Such analyses provide a foundation for understanding the chemical behavior of 3-(Trifluoromethyl)isoxazol-5-amine (Reitz & Finkes, 1989).

Scientific Research Applications

  • Synthetic Biology and Medicine : A novel one-pot preparation of isoxazoles and 1,3,5-triazoles using an anionically activated trifluoromethyl group has potential applications in synthetic biology and medicine (Strekowski et al., 1995).

  • Food Chemistry : 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been used for the determination of biogenic amines in beverages, enabling quantitative 19F NMR analysis without the need for purification (Jastrzębska et al., 2018).

  • Organic Synthesis : The reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles (Reitz & Finkes, 1989).

  • Pharmaceuticals : A method for the AgNTf2-catalyzed formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines leads to the production of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives (Cao et al., 2019).

  • Ring Transformation in Chemistry : A study presented a ring transformation of isoxazole into 3,5-dicyano-4H-pyran-2-amines and N-arylidenefuran-2-amines, which can be applied to 5-substituted isoxazoles (Ciller et al., 1985).

  • Antiparasiticides Development : Highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives with a triflyl group at the 4-position were synthesized, potentially serving as a new class of antiparasiticides (Kawai et al., 2014).

  • Antimicrobial Applications : Azo dyes derived from 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one have shown promising antibacterial and antifungal activity (Banpurkar et al., 2018).

  • Peptidomimetic Synthesis : A chemoselective preparation of 1,2,3-triazole-isoxazole bisfunctional derivatives was developed, which has applications in peptidomimetic synthesis for biological applications and drug discovery (Niu et al., 2013).

  • Pharmaceutical Synthesis : A method for selectively aminating 3-R-4,6-dinitrobenzo[d]isoxazoles at position 7 via oxidative nucleophilic substitution was developed, leading to the synthesis of isoxazolo[5,4-e]benzofuroxan (Bastrakov et al., 2009).

  • Biochemical Applications : The study on the photochemical conversion of isoxazoles to 5-hydroxyimidazolines demonstrated an efficient one-step process for producing multisubstituted imidazoles, which can be further explored in biochemical applications (Morita et al., 2020).

Future Directions

For more detailed information, you can refer to the source provided by Ambeed, Inc .

properties

IUPAC Name

3-(trifluoromethyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)10-9-2/h1H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYOWUGPXPPRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552415
Record name 3-(Trifluoromethyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)isoxazol-5-amine

CAS RN

108655-63-6
Record name 3-(Trifluoromethyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)-1,2-oxazol-5-amine
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Synthesis routes and methods I

Procedure details

To a suspension of KCN (1.90 g, 29.1 mmol) in MeOH (35 mL) was added dropwise 3-bromo-1,1,1-trifluoropropan-2-one oxime (5.00 g, 24.3 mmol) in MeOH (72 mL) at RT. The reaction mixture was stirred at RT for 3 hours. The solution was concentrated in vacuo, the residue was dissolved in EtOAc and stirred at RT. The solid was filtered and the filtrate was evaporated to obtain the crude product. The crude product was purified by silica gel column chromatography EtOAc/hexanes) to obtain 3-(trifluoromethyl)isoxazol-5-amine (1.38 g, 37% yield). MS (ESI) m/z: 153.0 (M+H+).
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
72 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trifluoroacetoacetonitrile (1.37 g, 0.010 mole), hydroxylamine hydrochloride (0.69 g, 0.010 mole), ethanol and water were heated under reflux for 3 hours. After the addition of hydrochloric acid (1.21 g, 0.012 mole), the mixture was further heated under reflux to give the title compound (0.21 g, 13.7%).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Yield
13.7%

Synthesis routes and methods III

Procedure details

A 15% solution of n-butyllithium in n-hexane (500 ml) was added to diisopropylamine (116.5 ml) dissolved in dry tetrahydrofuran (720 ml), keeping below 0° C. After being stirred at 0° C. for 30 minutes, the solution was cooled below -72° C. A solution of methyl trifluoroacetate (46.28 g, 0.3614 mole), acetonitrile (29.67 g) and dry tetrahydrofuran (300 ml) were added dropwise, keeping below -72° C., and the solution, after being kept at -75° C. for additional 45 minutes, was warmed to room temperature over 1 hour. Ice-water (360 ml) was added to the solution and tetrahydrofuran and n-hexane were then evaporated under reduced pressure in a water bath at 40° C. The resulting residue was extracted with diethylether to remove neutral and basic components. It was adjusted to pH 1 with 36% HCl and then extracted with methylene chloride to remove by-products such as acetoacetonitrile. The solution was extracted with diethyl ether. p-Toluenesulfonic acid (0.07 g, 0.0003614 mole) was added to the extract and diethyl ether was distilled off at atmospheric pressure (in a water bath at 60° C.) by using a distillation apparatus equipped with a fractionating column. The resulting residue was distilled under reduced pressure at room temperature to give a crude product (56.44 g, 114%). Methanol (651 ml) and 97% hydroxylamine hydrochloride (33.66 g, 0.4698 mole) were added to this product and the mixture was heated under reflux for 68 hours. Methanol was distilled off under reduced pressure and ice-water (240 ml) was added to the resulting residue. This was adjusted above pH 11 with a 48% solution of sodium hydroxide and after being extracted with methylene chloride, the solvent was evaporated. The resulting residue was then distilled under reduced pressure to give the title compound (34.13 g, 62.1%) as pale red crystals, b.p. 85°-88° C./3.5 mmHg. This compound was recrystallized from benzene-cyclohexane to give colorless plates, m.p. 57°-58° C. The structure of this compound was confirmed by IR, NMR, UV and elemental analysis.
Quantity
33.66 g
Type
reactant
Reaction Step One
Quantity
651 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
116.5 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
46.28 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
29.67 g
Type
solvent
Reaction Step Three
[Compound]
Name
Ice water
Quantity
360 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
720 mL
Type
solvent
Reaction Step Five
Quantity
0.07 g
Type
catalyst
Reaction Step Six
Yield
62.1%

Synthesis routes and methods IV

Procedure details

Trifluoroacetoacetonitrile (5.12 g, 0.030 mole), hydroxyurea (2.51 g, 0.033 mole) and methanol were heated under reflux for 150 hours to give the title compound (0.50 g, 11.0%).
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
11%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MW Rowbottom, R Faraoni, Q Chao… - Journal of medicinal …, 2012 - ACS Publications
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Number of citations: 95 pubs.acs.org
BA Acker, VO Badescu, MB Berkenpas… - Bioorganic & Medicinal …, 2023 - Elsevier
The α7 nicotinic acetylcholine receptor is a calcium permeable, ligand-gated ion channel that modulates synaptic transmission in the hippocampus, thalamus, and cerebral cortex. …
Number of citations: 3 www.sciencedirect.com

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